CYP3A23 Induction: Dihydromethysticin and Desmethoxyyangonin Are the Only Two Active Inducers Among Six Major Kavalactones
In a head-to-head comparison of purified kavalactones in primary rat hepatocytes, only dihydromethysticin and desmethoxyyangonin markedly induced CYP3A23 expression (~7-fold). In contrast, dihydrokavain, kavain, methysticin, and yangonin did not produce marked induction. Exclusion of dihydromethysticin or desmethoxyyangonin from six-kavalactone mixtures markedly reduced or completely abolished the induction response .
| Evidence Dimension | CYP3A23 (ortholog of human CYP3A4) induction fold in primary rat hepatocytes |
|---|---|
| Target Compound Data | ~7-fold induction |
| Comparator Or Baseline | Dihydrokavain, kavain, methysticin, yangonin: no marked induction; Desmethoxyyangonin: ~7-fold induction |
| Quantified Difference | Dihydromethysticin and desmethoxyyangonin are categorically differentiated from the other four kavalactones (inducers vs. non-inducers); ~7-fold vs. baseline |
| Conditions | Primary rat hepatocytes; purified kavalactones; CYP3A23 expression monitored |
Why This Matters
For laboratories studying CYP3A4-mediated drug metabolism or herb-drug interactions, dihydromethysticin is one of only two kavalactones capable of serving as a positive-control CYP3A inducer, making it essential for mechanistic studies where other kavalactones would be inactive.
- [1] Ma, Y., et al. (2004). Desmethoxyyangonin and dihydromethysticin are two major pharmacological kavalactones with marked activity on the induction of CYP3A23. Drug Metabolism and Disposition, 32(11), 1317–1324. View Source
